N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2’-Bromo-4’-(trifluoromethoxy)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO2. It is known for its unique structure, which includes a bromine atom and a trifluoromethoxy group attached to an acetanilide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-(trifluoromethoxy)acetanilide typically involves the bromination of 4’-(trifluoromethoxy)acetanilide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 2’ position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of 2’-Bromo-4’-(trifluoromethoxy)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’-Bromo-4’-(trifluoromethoxy)acetanilide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromo-4’-fluoroacetanilide
- 2’-Bromo-4’-(trifluoromethyl)acetanilide
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
Uniqueness
2’-Bromo-4’-(trifluoromethoxy)acetanilide is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDDTDGNZYFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372384 |
Source
|
Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131395-29-4 |
Source
|
Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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